molecular formula C8H11BrN2 B13502950 5-bromo-N1,4-dimethylbenzene-1,2-diamine

5-bromo-N1,4-dimethylbenzene-1,2-diamine

Cat. No.: B13502950
M. Wt: 215.09 g/mol
InChI Key: HUTYLHCPLHWART-UHFFFAOYSA-N
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Description

5-Bromo-N1,4-dimethylbenzene-1,2-diamine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and two methyl groups, along with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N1,4-dimethylbenzene-1,2-diamine typically involves the bromination of N1,4-dimethylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process. This could include the initial preparation of N1,4-dimethylbenzene-1,2-diamine followed by bromination. The process is scaled up using large reactors and optimized reaction conditions to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N1,4-dimethylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom can be replaced by other substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Bromine (Br2) in acetic acid or chloroform.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

5-Bromo-N1,4-dimethylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of substitution patterns and reactivity on the benzene ring.

    Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N1,4-dimethylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The bromine and amino groups on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Bromo-N1-methylbenzene-1,2-diamine
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 2-Bromo-1,4-dimethylbenzene

Comparison: 5-Bromo-N1,4-dimethylbenzene-1,2-diamine is unique due to the presence of both bromine and amino groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-N,5-dimethylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTYLHCPLHWART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)NC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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